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molecular formula C5H4INO B1320987 4-iodopyridin-2(1H)-one CAS No. 858839-90-4

4-iodopyridin-2(1H)-one

Cat. No. B1320987
M. Wt: 221 g/mol
InChI Key: POHJRJNCZQENQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530460B2

Procedure details

To 2.30 g (10.4 mmol) 4-iodo-1H-pyridin-2-one in 130 mL DCM are added 0.88 mL (11.4 mmol) 2-propanol and 3.00 (11.4 mmol) triphenylphosphine. After cooling down to 0° C. 2.23 mL (11.4 mmol) DIAD are added dropwise. After 5 min the cooling is removed and the mixture is stirred at r.t. for 2 h. The reaction mixture is washed with water and brine, dried with Na2SO4 and the solvent is removed in vacuo. The crude product is purified by column chromatography (silica gel, heptane/EtOAc 90/10).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step One
[Compound]
Name
3.00
Quantity
11.4 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
2.23 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.[CH3:9][CH:10](O)[CH3:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C(Cl)Cl>[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([O:8][CH:10]([CH3:11])[CH3:9])[CH:3]=1

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
IC1=CC(NC=C1)=O
Name
Quantity
0.88 mL
Type
reactant
Smiles
CC(C)O
Name
3.00
Quantity
11.4 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
130 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.23 mL
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at r.t. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 5 min the cooling is removed
Duration
5 min
WASH
Type
WASH
Details
The reaction mixture is washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (silica gel, heptane/EtOAc 90/10)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
IC1=CC(=NC=C1)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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